molecular formula C7H17NO B13208574 2-Ethoxy-3-methylbutan-1-amine

2-Ethoxy-3-methylbutan-1-amine

Cat. No.: B13208574
M. Wt: 131.22 g/mol
InChI Key: HDDYVICJSDXPGI-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methylbutan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound features an ethoxy group (–OCH₂CH₃) and a methyl group (–CH₃) attached to a butan-1-amine backbone. Its unique structure makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methylbutan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 2-ethoxy-3-methylbutyl chloride with ammonia or a primary amine under basic conditions can yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled environments to ensure high yield and purity. The process typically includes the use of solvents, catalysts, and temperature control to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-3-methylbutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce secondary amines .

Scientific Research Applications

2-Ethoxy-3-methylbutan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-methylbutan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound may act on specific enzymes or receptors, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-3-methylbutan-1-amine is unique due to the presence of both an ethoxy group and a methyl group on the butan-1-amine backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

2-ethoxy-3-methylbutan-1-amine

InChI

InChI=1S/C7H17NO/c1-4-9-7(5-8)6(2)3/h6-7H,4-5,8H2,1-3H3

InChI Key

HDDYVICJSDXPGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN)C(C)C

Origin of Product

United States

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